2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione
Overview
Description
2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-diones, which are also known as phthalimides. These compounds are characterized by their isoindoline nucleus and carbonyl groups at positions 1 and 3. Isoindole-1,3-dione derivatives are significant in various fields, including pharmaceuticals, due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine. One efficient method is the reaction of phthalic anhydride with 4-(3-Methylbutoxy)aniline under acidic conditions, followed by cyclization to form the isoindole-1,3-dione core . Another method involves the use of substituted tetraynes and imidazole derivatives in a hexadehydro-Diels–Alder domino reaction, which forms multiple C–C and C–O bonds through intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods
Industrial production of isoindole-1,3-dione derivatives often employs green chemistry principles to minimize waste and improve atom economy. For example, the benzannulation of tetraynes and imidazole derivatives in toluene has been reported to yield isoindole-1,3-dione derivatives with high efficiency and minimal waste .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carbonyl groups to form alcohols or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Isoindole-1,3-dione derivatives are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways. For example, it may inhibit the activity of certain kinases or interact with receptor proteins, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-Chloro-4-(3-methylbutoxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione
- 2-[[4-(3-Methylbutoxy)phenyl]methyl]-1H-isoindole-1,3(2H)-dione
Uniqueness
2-[4-(3-Methylbutoxy)phenyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-[4-(3-methylbutoxy)phenyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-13(2)11-12-23-15-9-7-14(8-10-15)20-18(21)16-5-3-4-6-17(16)19(20)22/h3-10,13H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKSIEFNUDOOCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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